5-Bromo-2-methoxyphenyl benzenesulfonate

Overview

Description

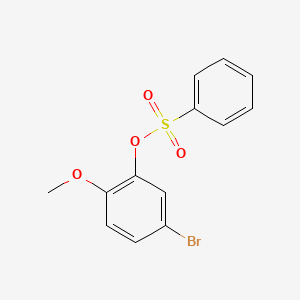

5-Bromo-2-methoxyphenyl benzenesulfonate is a chemical compound with the molecular formula C13H11BrO4S . It has an average mass of 343.193 Da and a monoisotopic mass of 341.956146 Da . This compound is used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxyphenyl benzenesulfonate consists of a benzene ring sulfonated and attached to a 5-bromo-2-methoxyphenyl group . The InChI code for this compound is 1S/C13H11BrO4S/c1-17-12-8-7-10 (14)9-13 (12)18-19 (15,16)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methoxyphenyl benzenesulfonate are not available, compounds of this nature are often involved in organic synthesis reactions. For instance, benzenesulfonyl chloride derivatives have been used in the preparation of various bromo-heteroarylbenzene derivatives .Physical And Chemical Properties Analysis

5-Bromo-2-methoxyphenyl benzenesulfonate has a molecular weight of 343.2 .Scientific Research Applications

Photodynamic Therapy Applications

A study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, highlighting their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Transformations

Research on methoxymethyl phenyl sulfoxide highlights its acid-catalyzed hydrolysis to give S-phenyl benzenethiosulfinate without concomitant racemization. This process is facilitated by the presence of chloride and bromide ions and follows pseudo-first-order kinetics, indicating a specific reaction mechanism (Okuyama, Toyoda, & Fueno, 1990).

Materials Science Applications

The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate and its structural characterization show its potential in materials science. This compound exhibits a trigonal bipyramidal coordination environment around bismuth atoms, highlighting unique structural features for potential applications in catalysis or materials design (Sharutin & Sharutina, 2016).

Antibacterial Applications

A study on bromophenols from the marine red alga Rhodomela confervoides, including derivatives of 5-Bromo-2-methoxyphenyl, reveals significant antibacterial activity against various bacterial strains. These compounds, with their unique structural features, could lead to the development of new antibacterial agents (Xu et al., 2003).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It’s recommended to avoid inhalation of vapour or mist, and to keep away from sources of ignition .

Mechanism of Action

Mode of Action

While the exact interaction of “5-Bromo-2-methoxyphenyl benzenesulfonate” with its targets is unknown, it may undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4S/c1-17-12-8-7-10(14)9-13(12)18-19(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQDOPMBPBNYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675096 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150271-32-1 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)

![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)

![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)